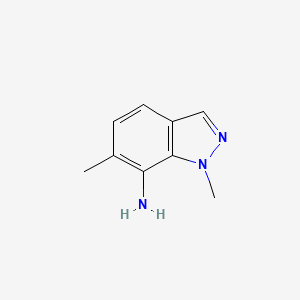
1,6-dimethyl-1H-Indazol-7-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethyl-1H-Indazol-7-amine is a chemical compound belonging to the class of indazoles, which are nitrogen-containing heterocyclic aromatic organic compounds. Indazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1,6-Dimethyl-1H-Indazol-7-amine can be synthesized through various synthetic routes. One common method involves the cyclization of 1,6-dimethyl-7-aminopyridine with hydrazine hydrate under acidic conditions. The reaction typically requires heating and the use of a strong acid catalyst such as hydrochloric acid.
Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent quality and efficiency.
Analyse Chemischer Reaktionen
1,6-Dimethyl-1H-Indazol-7-amine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound to its reduced forms.
Substitution: Substitution reactions can introduce different functional groups at various positions on the indazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Various electrophiles and nucleophiles can be used depending on the desired substitution pattern.
Major Products Formed:
Oxidation: Formation of indazole-7-one derivatives.
Reduction: Formation of indazole-7-amine derivatives.
Substitution: Formation of various substituted indazoles depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethyl-1H-Indazol-7-amine has several scientific research applications across different fields:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its therapeutic potential in treating various diseases, such as cancer and infectious diseases.
Industry: It is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism by which 1,6-Dimethyl-1H-Indazol-7-amine exerts its effects involves interaction with specific molecular targets and pathways. For example, in cancer treatment, the compound may inhibit enzymes like indoleamine 2,3-dioxygenase (IDO), which plays a role in immune regulation. By inhibiting IDO, the compound can enhance the immune response against cancer cells.
Vergleich Mit ähnlichen Verbindungen
1,3-Dimethyl-1H-indazol-5-amine
1,3-Dimethyl-1H-indazol-6-amine
1,2-Dimethyl-1H-indazol-7-amine
1,4-Dimethyl-1H-indazol-7-amine
Eigenschaften
Molekularformel |
C9H11N3 |
|---|---|
Molekulargewicht |
161.20 g/mol |
IUPAC-Name |
1,6-dimethylindazol-7-amine |
InChI |
InChI=1S/C9H11N3/c1-6-3-4-7-5-11-12(2)9(7)8(6)10/h3-5H,10H2,1-2H3 |
InChI-Schlüssel |
DGIBVGXRHDYQJY-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C2=C(C=C1)C=NN2C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


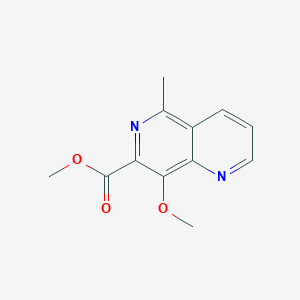
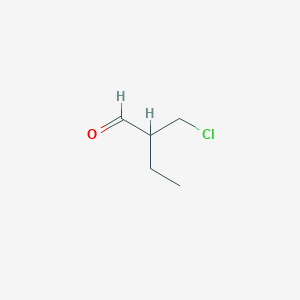
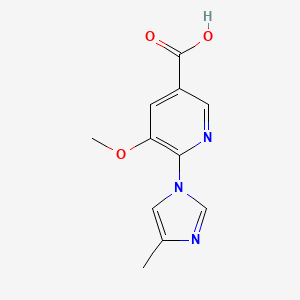
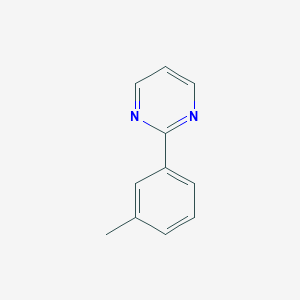
![4-Methoxypyrrolo[2,3-c]pyridine-1-carboxamide](/img/structure/B15356511.png)
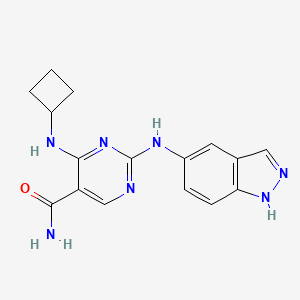
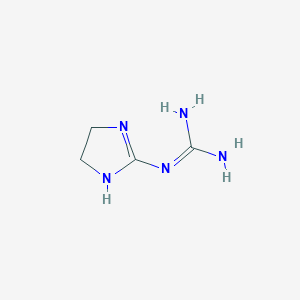
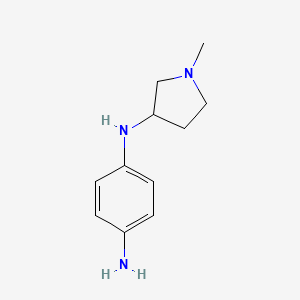


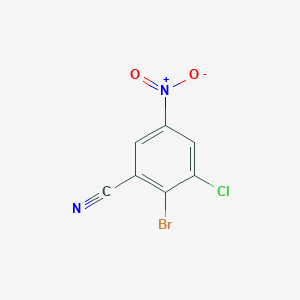
![tert-butyl N-[6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-benzothiazol-2-yl]carbamate](/img/structure/B15356550.png)

![1-{2-[4-(Dimethylamino)phenyl]-1,3-thiazol-5-yl}ethan-1-one](/img/structure/B15356562.png)
